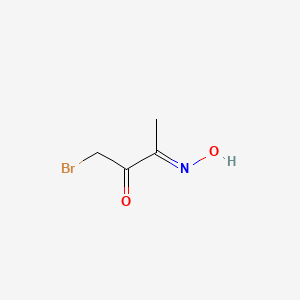
(3E)-1-bromo-3-hydroxyiminobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-bromo-3-hydroxyiminobutan-2-one is an organic compound characterized by the presence of a bromine atom, a hydroxyimino group, and a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-bromo-3-hydroxyiminobutan-2-one typically involves the bromination of 3-hydroxyiminobutan-2-one. This can be achieved through the reaction of 3-hydroxyiminobutan-2-one with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1-bromo-3-hydroxyiminobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3E)-1-bromo-3-hydroxyiminobutan-2-one serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity has led to its investigation as a precursor for the development of new drugs. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for medicinal chemistry research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (3E)-1-bromo-3-hydroxyiminobutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-1-chloro-3-hydroxyiminobutan-2-one
- (3E)-1-fluoro-3-hydroxyiminobutan-2-one
- (3E)-1-iodo-3-hydroxyiminobutan-2-one
Uniqueness
Compared to its analogs, (3E)-1-bromo-3-hydroxyiminobutan-2-one exhibits unique reactivity due to the presence of the bromine atom
Propiedades
Número CAS |
2840-10-0 |
|---|---|
Fórmula molecular |
C4H6BrNO2 |
Peso molecular |
180.00 g/mol |
Nombre IUPAC |
(3E)-1-bromo-3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H6BrNO2/c1-3(6-8)4(7)2-5/h8H,2H2,1H3/b6-3+ |
Clave InChI |
ZVOVQZPLRVLEMI-ZZXKWVIFSA-N |
SMILES isomérico |
C/C(=N\O)/C(=O)CBr |
SMILES canónico |
CC(=NO)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


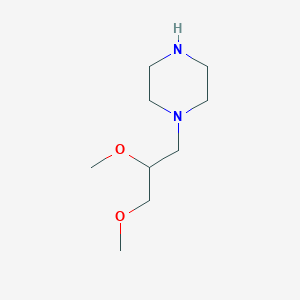
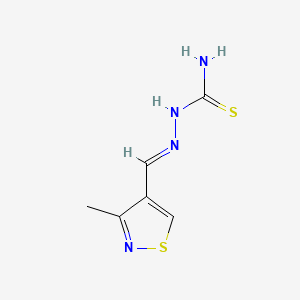
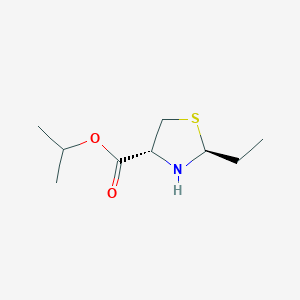
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
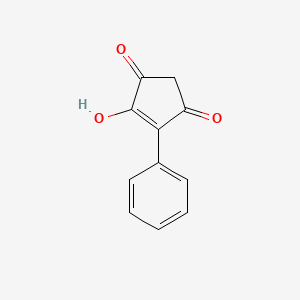

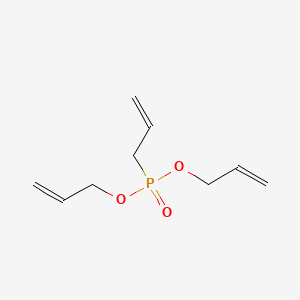
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
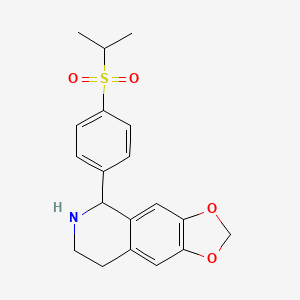

![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
